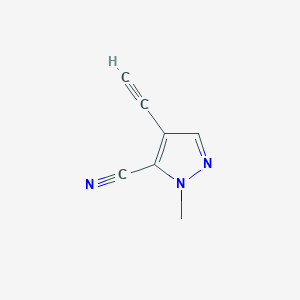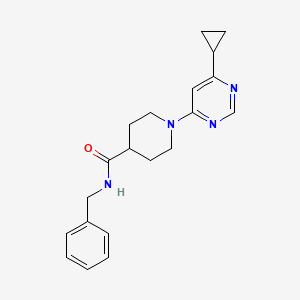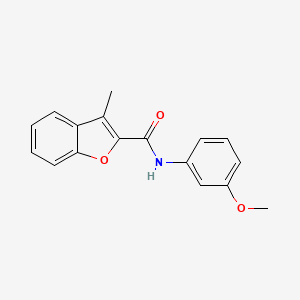![molecular formula C20H19N3O4 B2880110 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 851407-78-8](/img/structure/B2880110.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry research . Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The reaction of 4-hydroxy-2(1H)-quinolinones with excessive bromine in acetic acid affords N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide .科学的研究の応用
1. Inhibition of Nuclear Factor-κB (NF-κB) DNA Binding The compound has been found to inhibit the DNA binding of NF-κB . NF-κB is a transcription factor that regulates the expression of proteins playing key roles in immunity and inflammation . Therefore, this compound could potentially be used in the treatment of diseases such as cancers and chronic inflammatory diseases .
2. Synthesis of New Analogs of the Endogenous Hormone Melatonin The compound’s structure suggests that it could be used in the synthesis of new analogs of the endogenous hormone melatonin . Melatonin plays a central role in the regulation of circadian rhythms in mammals, including humans . It also affects the activities of immune, cardiovascular, and reproductive systems . Therefore, this compound could potentially be used in the development of drugs with antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .
3. Development of New Compounds with Neuroprotective Properties The compound’s structure and its potential use in the synthesis of melatonin analogs suggest that it could be used in the development of new compounds with neuroprotective properties . Neuroprotective compounds can protect nerve cells against damage, degeneration, or impairment of function, and they are used in the treatment of neurodegenerative diseases .
4. Development of New Compounds with Antioxidant Properties Given the potential use of this compound in the synthesis of melatonin analogs, it could also be used in the development of new compounds with antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Industrial Chemistry
Quinoline motifs, such as the one present in this compound, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, this compound could potentially be used in various industrial applications.
作用機序
特性
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-21-20(25)16-5-3-4-6-17(16)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWTPZHEBDTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880035.png)
![3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2880037.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)


![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)
![N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2880047.png)
![7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880049.png)
![9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880050.png)